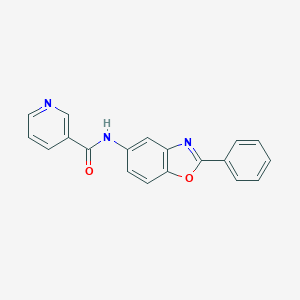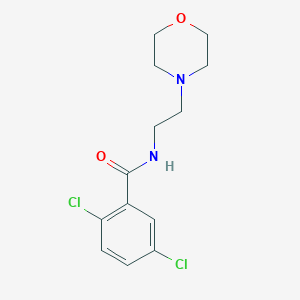
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide, also known as PBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBN is a derivative of nicotinamide and is a potent antioxidant that has been found to have a variety of biochemical and physiological effects.
科学研究应用
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent antioxidant that can scavenge free radicals and protect against oxidative stress. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been shown to have neuroprotective effects and can protect against various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
作用机制
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide's neuroprotective effects are thought to be mediated by its ability to inhibit apoptosis and reduce oxidative stress in neurons. Its anti-inflammatory effects are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have a variety of biochemical and physiological effects. It can protect against oxidative stress, reduce inflammation, and inhibit apoptosis. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has several advantages as a research tool. It is a potent antioxidant and can protect against oxidative stress in various cell types. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has some limitations as a research tool. It can have off-target effects and may interfere with other cellular processes. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide and to identify any potential off-target effects.
合成方法
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be synthesized by the condensation of 2-aminonicotinamide with 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
属性
产品名称 |
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide |
|---|---|
分子式 |
C19H13N3O2 |
分子量 |
315.3 g/mol |
IUPAC 名称 |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-7-4-10-20-12-14)21-15-8-9-17-16(11-15)22-19(24-17)13-5-2-1-3-6-13/h1-12H,(H,21,23) |
InChI 键 |
BEYPRDRIWNKJAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)






![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
